![molecular formula C22H29NO4S B3037098 benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate CAS No. 439096-73-8](/img/structure/B3037098.png)
benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate
Overview
Description
Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate is a chemical compound with the molecular formula C22H29NO4S . The average mass of this compound is 403.535 Da and the monoisotopic mass is 403.181732 Da .
Molecular Structure Analysis
The molecular structure of benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate consists of 22 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
1. Synthetic Applications
Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate and its derivatives have been utilized in various synthetic applications. For example, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide has been used as a synthetic equivalent of α-hydroxy and α-chloro benzyl carbanions, enabling highly stereoselective α-C-alkylation (Volonterio, Bravo, & Zanda, 2002). Additionally, the use of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is noted for its efficiency in forming piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
2. Antibacterial Properties
In the realm of antibacterial research, novel structures derived from benzimidazole as anti-Helicobacter pylori agents have been developed. A specific prototype carbamate displayed potent activities against various H. pylori strains, including those resistant to other treatments (Carcanague et al., 2002).
3. Medicinal Chemistry
In medicinal chemistry, benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate derivatives have shown potential as selective inhibitors of butyrylcholinesterase (BChE). Some compounds in this category have exhibited significant inhibitory activity against BChE, surpassing the clinically used rivastigmine (Magar et al., 2021).
properties
IUPAC Name |
benzyl N-[1-(4-methylphenyl)sulfonylheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S/c1-3-4-5-9-12-21(28(25,26)20-15-13-18(2)14-16-20)23-22(24)27-17-19-10-7-6-8-11-19/h6-8,10-11,13-16,21H,3-5,9,12,17H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDYINMIMYNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3037016.png)
![(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B3037017.png)

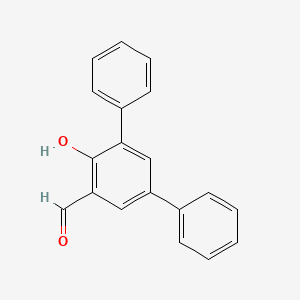
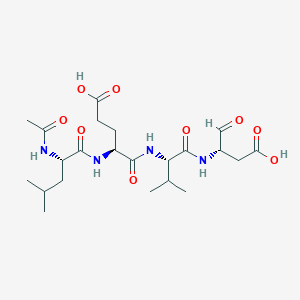
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3037023.png)
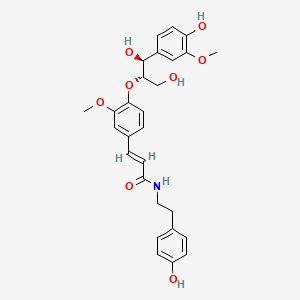
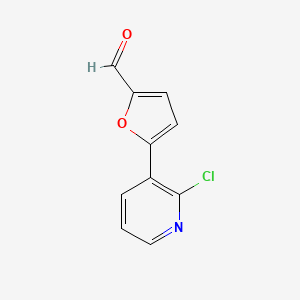
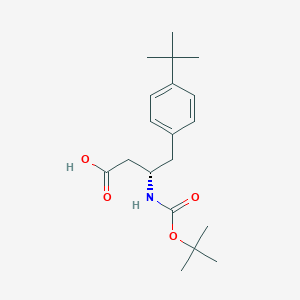
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3037029.png)
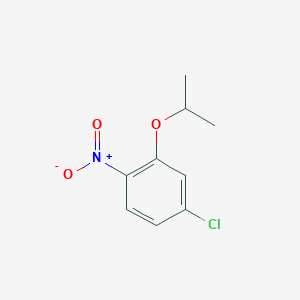
![5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037032.png)
![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3037036.png)